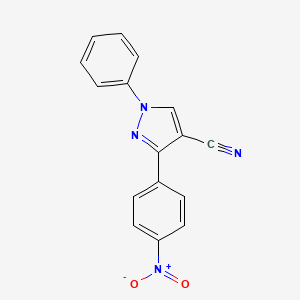![molecular formula C12H12BrClN2O3 B5869002 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a cyclopropane derivative that possesses a hydrazide functional group and a phenoxyacetyl moiety. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, it has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and ultimately result in the inhibition of tumor growth. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields using different methods. In addition, it has shown promising results in inhibiting the growth of cancer cells and can be used as a tool compound for studying the role of HDACs in cancer biology. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several potential future directions. In medicinal chemistry, it can be further optimized to improve its anti-tumor activity and selectivity. In biochemistry, it can be used as a tool compound for studying the role of HDACs in gene expression and epigenetic regulation. In pharmacology, it can be evaluated for its potential as an anti-inflammatory agent. Furthermore, it can be used as a starting material for the synthesis of other cyclopropane derivatives with potential biological activities.
Métodos De Síntesis
The synthesis of N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been achieved using different methods, including the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with cyclopropanecarbohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetyl chloride with cyclopropanecarbohydrazide in the presence of a base such as triethylamine (TEA) or pyridine.
Aplicaciones Científicas De Investigación
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its potential as a protease inhibitor, and in pharmacology, it has been evaluated for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O3/c13-9-5-8(14)3-4-10(9)19-6-11(17)15-16-12(18)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAISHORQCRIIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[benzyl(2-phenylethyl)amino]ethanol](/img/structure/B5868930.png)
![isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5868936.png)

![1-(1-benzofuran-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5868961.png)

![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)
![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)




![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)